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molecular formula C6H11N3O2 B582130 4-Azidobutanol 1-Acetate CAS No. 172468-38-1

4-Azidobutanol 1-Acetate

Cat. No. B582130
M. Wt: 157.173
InChI Key: TUBSQBYXMAZRNV-UHFFFAOYSA-N
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Patent
US09376385B2

Procedure details

To a 500 mL flask was added 5.0 g (33 mmol, 1.0 eq) of 4-chlorobutylacetate and dissolved in 100 mL of DMF. Next 2.6 g (40 mmol, 1.2 eq) of sodium azide was added by a glass pipette. A water condenser was placed onto the flask and the reaction heated to 80° C. for 16 hr with stirring. The reaction was then cooled to room temperature and quenched with 300 mL of water to dissolve the sodium salts. The aqueous solution was extracted with diethyl ether 3×100 mL. The organic layers were combined and dried with MgSO4. The solution was filtered and concentrated under vacuum with no external heat, resulting in 4-azido-1-butylacetate (4.22), which was carried onto the next step without further purification; 1H NMR (CDCl3, 300 MHz): δ: 4.04 (t, J=6.0 Hz, 2H), 3.27 (t, J=6.2 Hz, 2H), 2.00 (s, 3H), 1.76-1.52 (m, 4H). 13C NMR (75 MHz, CDCl3) δ: 170.82, 63.55, 50.84, 25.73, 25.39, 20.73. 81% yield, clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8].[N-:10]=[N+:11]=[N-:12].[Na+]>CN(C=O)C>[C:7]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][N:10]=[N+:11]=[N-:12])(=[O:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCCCOC(C)=O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A water condenser was placed onto the flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 300 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the sodium salts
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether 3×100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum with no external heat
CUSTOM
Type
CUSTOM
Details
resulting in 4-azido-1-butylacetate (4.22)
CUSTOM
Type
CUSTOM
Details
which was carried onto the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCCN=[N+]=[N-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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